REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([C:9]#N)=[C:6]([CH:8]=1)[NH2:7].[OH-:12].[K+].[OH:14]O.Cl>O>[NH2:7][C:6]1[CH:8]=[C:2]([Cl:1])[C:3]([CH3:11])=[CH:4][C:5]=1[C:9]([OH:14])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(N)C1)C#N)C
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 2 hours (a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
preheated to 130° C.
|
Type
|
CUSTOM
|
Details
|
had obtained after 1.5 h)
|
Duration
|
1.5 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature for few hours
|
Type
|
FILTRATION
|
Details
|
The off white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over P2O5 (4.13 g, 93%), mp 212-215° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |